molecular formula C9H15NO2 B1531958 1-Cyclopentylazetidine-3-carboxylic acid CAS No. 1127402-00-9

1-Cyclopentylazetidine-3-carboxylic acid

Cat. No. B1531958
CAS RN: 1127402-00-9
M. Wt: 169.22 g/mol
InChI Key: AZJMXGNDKLSLPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentylazetidine-3-carboxylic acid is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . It is a type of azetidine, which is a four-membered heterocyclic compound containing nitrogen .

Scientific Research Applications

Synthesis of Complex Molecules

Carboxylic acid derivatives like “1-Cyclopentylazetidine-3-carboxylic acid” can be used in the synthesis of complex molecules . They can be used in reactions to enlarge or expand a given structure, transform or relocate existing functional groups, and do both of these in a stereoselective fashion .

Antibacterial Activity

Azetidines, a class of compounds to which “1-Cyclopentylazetidine-3-carboxylic acid” belongs, have been studied for their antibacterial activity . They are used in the synthesis of penicillins and cephalosporins, which are classes of drugs known as β-lactams .

Drug Development

The compound could potentially be used in the development of new drugs. The β-lactam ring, which is present in azetidines, is of high medicinal value . Research is ongoing to discover new antibiotics that can tackle super bacteria .

Chemical Research

“1-Cyclopentylazetidine-3-carboxylic acid” could be used in chemical research, particularly in studies focusing on the properties and reactions of carboxylic acid derivatives .

Industrial Manufacturing

In the industrial sector, carboxylic acid derivatives are often used in the manufacturing of various products . “1-Cyclopentylazetidine-3-carboxylic acid” could potentially be used in such processes.

Educational Purposes

In educational settings, “1-Cyclopentylazetidine-3-carboxylic acid” could be used to demonstrate various chemical reactions and processes, helping students understand the properties and behaviors of carboxylic acid derivatives .

properties

IUPAC Name

1-cyclopentylazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(12)7-5-10(6-7)8-3-1-2-4-8/h7-8H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJMXGNDKLSLPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentylazetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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